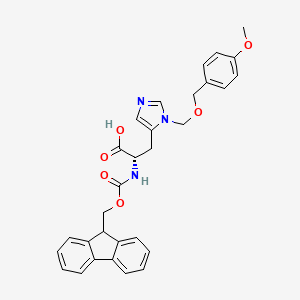
Fmoc-His(MBom)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-His(MBom)-OH is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 4-methoxybenzyloxymethyl (MBom) group at the Nπ-position of the imidazole ring. This compound is primarily used in solid-phase peptide synthesis to prevent racemization during the incorporation of histidine .
Wirkmechanismus
Target of Action
Fmoc-His(MBom)-OH is a novel L-histidine derivative . The primary target of this compound is the imidazole ring of the histidine residue during peptide synthesis .
Mode of Action
The compound has a 4-methoxybenzyloxymethyl (MBom) group at the Nπ-position of the imidazole ring . This Nπ-MBom group is designed to prevent racemization of histidine during incorporation in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis, specifically Fmoc-SPPS . By preventing racemization, it ensures the correct chirality of the histidine residue, which is crucial for the biological activity of the synthesized peptide.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would depend on the properties of the final peptide product. The mbom group is stable against weak acid treatment, which is often used in peptide cleavage conditions . This stability can influence the overall yield and purity of the synthesized peptide.
Result of Action
The main result of the action of this compound is the successful incorporation of histidine into a peptide sequence with minimized risk of racemization . This leads to the synthesis of peptides with the correct chirality, which is essential for their biological function.
Action Environment
The action of this compound is designed for both conventional and microwave-assisted Fmoc-SPPS . The stability of the MBom group under weak acid conditions suggests that the compound’s action, efficacy, and stability are likely to be robust across a range of peptide synthesis conditions .
Biochemische Analyse
Biochemical Properties
Fmoc-His(MBom)-OH plays a significant role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks . The Nπ-MBom group of this compound has been proven to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that Fmoc-modified amino acids and short peptides, such as this compound, show distinct potential for applications due to their eminent self-assembly features .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to prevent racemization of His during incorporation in Fmoc-SPPS . This is achieved through the Nπ-MBom group at the Nπ-position of the imidazole ring .
Temporal Effects in Laboratory Settings
The stability of the MBom group against weak acid treatment suggests that this compound has all the chemical properties required for conventional and/or microwave-assisted Fmoc-SPPS
Metabolic Pathways
It is known that Fmoc-modified amino acids and short peptides can possess eminent self-assembly features .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(MBom)-OH involves the protection of the histidine amino group with the Fmoc group and the imidazole ring with the MBom group. The process typically starts with the histidine amino acid, which is first protected at the amino group using the Fmoc group through a reaction with Fmoc-chloride in the presence of a base like sodium carbonate. The imidazole ring is then protected with the MBom group using 4-methoxybenzyloxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-His(MBom)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the MBom group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for MBom removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated without racemization .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-His(MBom)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis. Its use ensures the incorporation of histidine without racemization, which is crucial for maintaining the biological activity of the synthesized peptides .
Biology and Medicine
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides are used in the development of peptide-based drugs and vaccines .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-His(Trt)-OH: Another histidine derivative with a trityl group protecting the imidazole ring.
Fmoc-His(Boc)-OH: A histidine derivative with a tert-butoxycarbonyl group protecting the imidazole ring.
Uniqueness
Fmoc-His(MBom)-OH is unique due to the MBom group’s ability to prevent racemization during peptide synthesis, which is not as effectively achieved with other protecting groups like trityl or tert-butoxycarbonyl .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRWPIOMPVOAOH-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2876166.png)
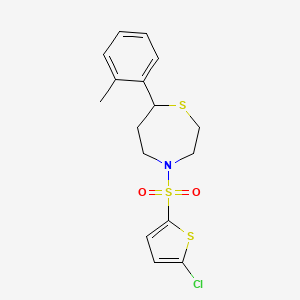
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)

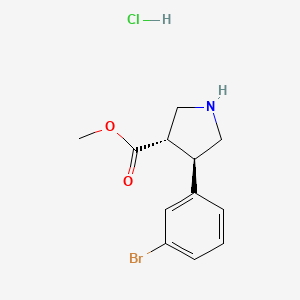
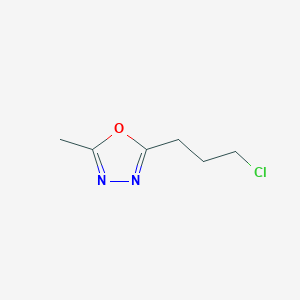
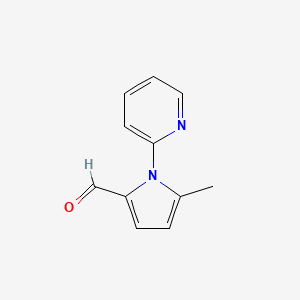
![N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2876189.png)
